

# Independent Analysis of NSI-189: A Review of Preclinical and Clinical Findings

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NSI-189, an experimental neurogenic compound, has garnered significant interest for its potential as a novel treatment for major depressive disorder (MDD) and other neurological conditions. Developed by Neuralstem, Inc., the core hypothesis behind NSI-189 is its ability to stimulate neurogenesis in the hippocampus, a brain region implicated in mood and memory. This guide provides a comprehensive comparison of the key findings from both company-sponsored and independent research, presenting the available data, experimental protocols, and a critical analysis of the evidence to date.

## Preclinical Neurogenesis Data: Original Claims and Subsequent Studies

The initial preclinical research on NSI-189, largely conducted by Neuralstem, reported a significant increase in hippocampal volume and neurogenesis in mice. These foundational studies suggested a potential mechanism for antidepressant and pro-cognitive effects distinct from conventional monoamine-based therapies.

One of the most cited preclinical findings is that NSI-189 could enhance hippocampal neurogenesis by 20–30%.<sup>[1]</sup> However, it is crucial to note that these initial figures often originate from data on file with the developing company and have not been independently replicated in peer-reviewed studies focusing on depression models.<sup>[2][3]</sup>

Independent academic research has explored NSI-189's effects in various neurological disease models, providing some support for its neurogenic properties, though not as a direct replication of the original antidepressant-focused claims. For instance, a study in a rat model of stroke found that oral administration of NSI-189 led to significant improvements in motor and neurological deficits, which was associated with increased neurite outgrowth, particularly in the hippocampus.[4] Another study in a mouse model of Angelman Syndrome demonstrated that NSI-189 reversed cognitive and motor impairments and was associated with the activation of pathways involved in synaptic plasticity.

Research in a rat model of irradiation-induced cognitive dysfunction found that NSI-189 treatment improved performance on several cognitive tasks and was associated with a significant increase in neurogenesis.[3] However, this study did not observe significant changes in overall hippocampal volume.[3][5] Studies in models of type 1 and type 2 diabetes have also shown that NSI-189 can reverse and prevent peripheral neuropathy and is associated with neurogenic and synaptogenic effects in the central nervous system.[6]

## Comparative Preclinical Data on Neurogenesis

While direct head-to-head preclinical comparisons of NSI-189 with other antidepressants are scarce in peer-reviewed literature, the broader context of antidepressant-induced neurogenesis provides a benchmark.

Compound/Class	Animal Model	Key Findings on Hippocampal Neurogenesis	Citation
NSI-189	Healthy Mice	Reported 20-30% increase in hippocampal volume (company data).	[1]
Rat (Stroke Model)	Increased neurite outgrowth (MAP2 immunoreactivity) in the hippocampus.	[4]	
Rat (Irradiation)	Significant increase in neurogenesis (BrdU-labeled cells).	[3]	
SSRIs (e.g., Fluoxetine)	Rodent (Depression Models)	Consistently shown to increase proliferation of granule cell precursors.	
Ketamine	Rodent	Acutely increases synaptic proteins and spine density; long-term treatment has shown mixed effects on new neuron survival.	

## Clinical Trial Findings: Major Depressive Disorder

NSI-189 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of Major Depressive Disorder. The results have been mixed, with the compound failing to meet its primary endpoint in the Phase 2 study but showing potential effects on secondary and patient-reported outcomes.

## Phase 1b Study

A Phase 1b study involving 24 patients with MDD assessed the safety, tolerability, and preliminary efficacy of NSI-189.[2] Participants received either NSI-189 (40 mg once, twice, or three times daily) or a placebo for 28 days.[2] The study reported that NSI-189 was well-tolerated and showed a promising reduction in depressive and cognitive symptoms, with significant improvements on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ).[2]

## Phase 2 Study

A larger Phase 2 trial randomized 220 subjects to receive NSI-189 (40 mg or 80 mg daily) or a placebo for 12 weeks. The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS). The study failed to show a statistically significant difference between NSI-189 and placebo on the MADRS.[7]

However, the 40 mg dose of NSI-189 did show a statistically significant improvement on the patient-rated Symptoms of Depression Questionnaire (SDQ).[8] Additionally, the 40 mg dose demonstrated advantages on some objective cognitive measures from the CogScreen battery, particularly in domains of executive function, reaction time, and delayed recall.[8]

Clinical Trial	Primary Endpoint	Result	Secondary/ Exploratory Outcomes	Result	Citation
Phase 1b	Safety and Tolerability	Well-tolerated with no serious adverse events.	Symptoms of Depression Questionnaire (SDQ)	Statistically significant improvement.	[2]
Cognitive and Physical Functioning Questionnaire (CPFQ)	Statistically significant improvement.	[2]			
Montgomery-Åsberg Depression Rating Scale (MADRS)	Trend towards improvement, not statistically significant.	[9]			
Phase 2	Montgomery-Åsberg Depression Rating Scale (MADRS)	Not met; no statistically significant difference from placebo.	Symptoms of Depression Questionnaire (SDQ)	Statistically significant improvement with 40 mg dose.	[8]
CogScreen Cognitive Measures	Statistically significant improvement on some subtests with 40 mg dose.	[8]			

## Experimental Protocols

### Preclinical Assessment of Neurogenesis

A common method for assessing neurogenesis in animal models involves the use of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).

- **BrdU Administration:** Animals are injected with BrdU, which is incorporated into the DNA of dividing cells.[\[10\]](#)[\[11\]](#)
- **Tissue Processing:** After a set survival period, animals are euthanized, and their brains are perfused, extracted, and sectioned.[\[12\]](#)[\[13\]](#)
- **Immunohistochemistry:** Brain sections are stained with antibodies specific to BrU and neuronal markers (e.g., NeuN for mature neurons, Doublecortin for immature neurons).[\[12\]](#)[\[13\]](#)
- **Cell Counting:** The number of BrdU-positive cells that are also positive for neuronal markers is quantified using microscopy to determine the rate of neurogenesis.[\[10\]](#)

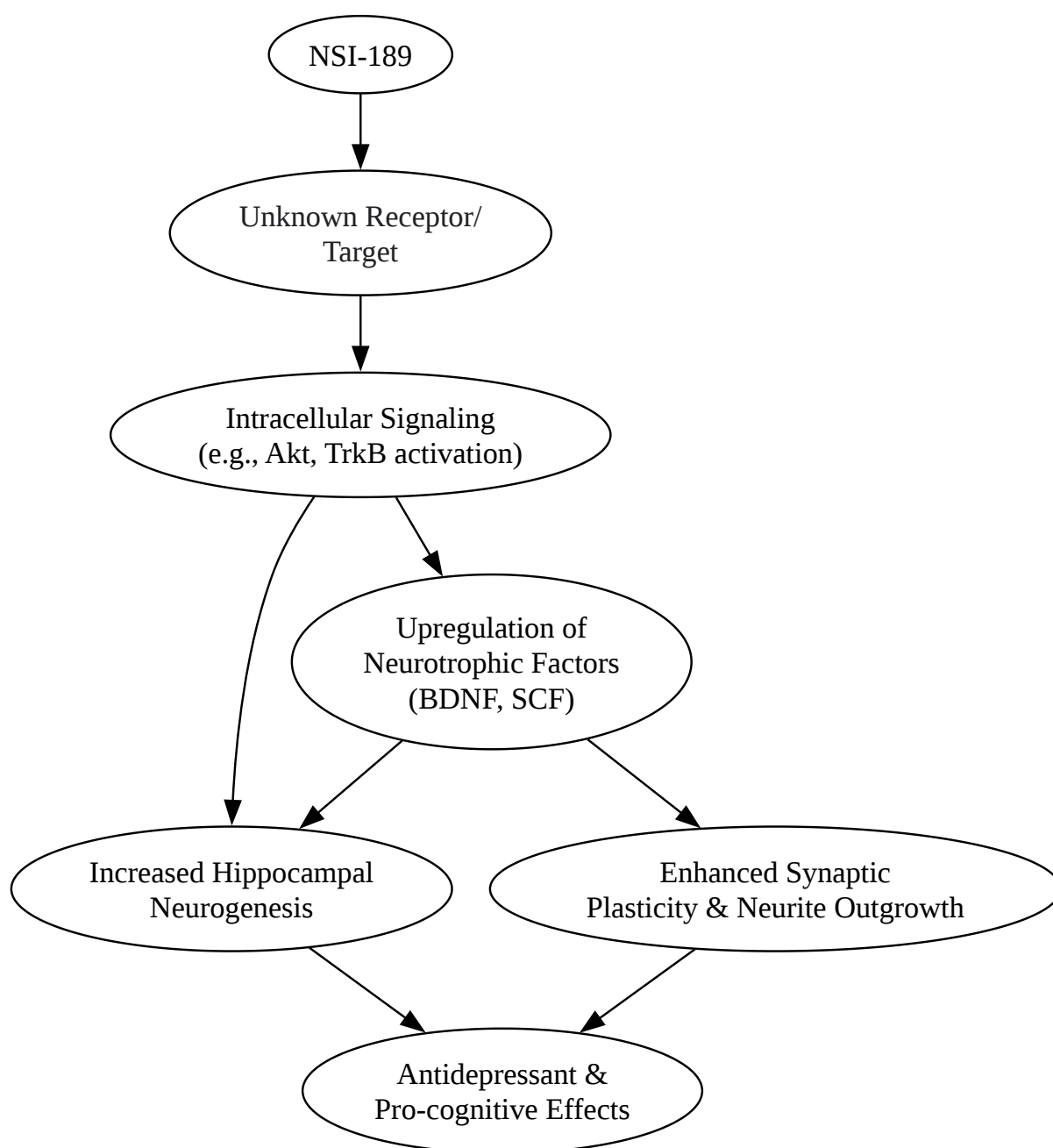
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## Clinical Assessment Measures

- **Montgomery-Åsberg Depression Rating Scale (MADRS):** A clinician-administered 10-item scale to assess the severity of depressive symptoms.
- **Symptoms of Depression Questionnaire (SDQ):** A patient-reported outcome measure designed to assess a broad range of depressive symptoms.
- **Cognitive and Physical Functioning Questionnaire (CPFQ):** A self-report scale assessing cognitive and physical symptoms common in depression.
- **CogScreen:** A computer-based battery of tests designed to assess cognitive functions such as attention, memory, reaction time, and executive function.

## Signaling Pathways and Proposed Mechanism of Action

The precise molecular mechanism of NSI-189 is not fully elucidated. However, preclinical studies suggest it may upregulate key neurotrophic factors and activate signaling pathways crucial for neurogenesis and synaptic plasticity. The study in the stroke model indicated that NSI-189's effects were associated with an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[4] Research in a mouse model of Angelman Syndrome pointed to the activation of the TrkB and Akt pathways.



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## Comparison with Alternatives

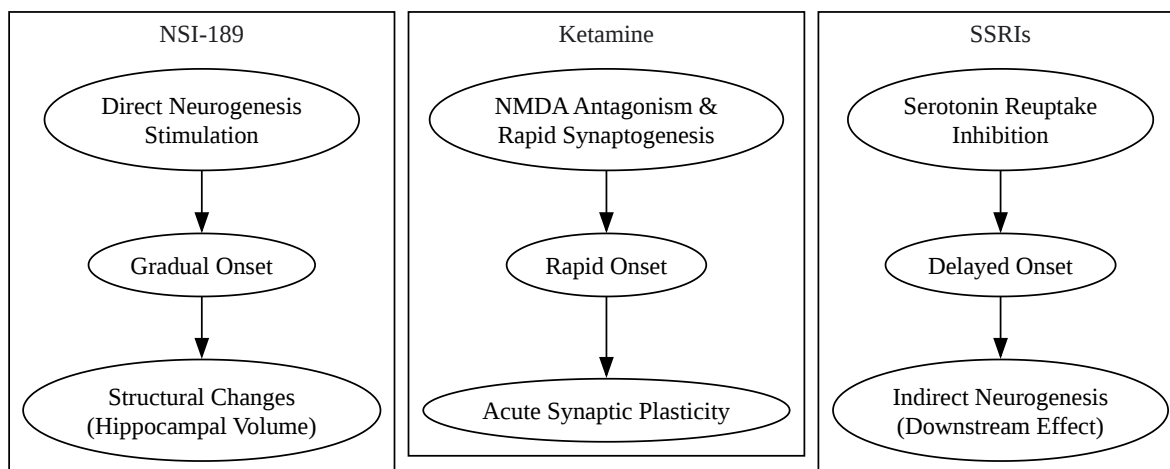
### NSI-189 vs. SSRIs

SSRIs, the most commonly prescribed antidepressants, primarily act by increasing synaptic levels of serotonin. While effective for many, they have a delayed onset of action and are not effective for all patients. A leading hypothesis for their therapeutic effect involves a downstream increase in hippocampal neurogenesis, which aligns with the proposed mechanism of NSI-189. However, NSI-189 is designed to more directly target neurogenesis.

### NSI-189 vs. Ketamine

Ketamine, an NMDA receptor antagonist, has emerged as a rapid-acting antidepressant. Its mechanism is thought to involve a surge in glutamate signaling, leading to rapid synaptogenesis. While some studies suggest ketamine can influence neurogenesis, its primary antidepressant effect is likely not dependent on the birth of new neurons. In contrast to the gradual, neurogenesis-dependent effects proposed for NSI-189, ketamine offers rapid but often less sustained antidepressant action. Interestingly, some research suggests that smaller hippocampal volume, a condition NSI-189 aims to reverse, may predict a better response to ketamine.<sup>[14]</sup>





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## Conclusion

The development of NSI-189 represents a novel and intriguing approach to the treatment of major depressive disorder, focusing on structural brain changes through the stimulation of neurogenesis rather than direct modulation of neurotransmitters. While the initial, company-sponsored preclinical data reporting significant increases in hippocampal neurogenesis and volume were promising, these specific findings in a depression-relevant context have yet to be independently replicated in peer-reviewed literature.

Clinical trials have yielded mixed results. Although NSI-189 did not meet its primary endpoint in a Phase 2 study for MDD based on clinician-rated scales, it did show statistically significant improvements in patient-reported depression symptoms and on objective measures of cognitive function.

For the scientific and drug development community, NSI-189 remains a valuable research compound. The existing data underscore the potential of targeting neurogenesis for mood and cognitive disorders. However, the lack of independent replication of the foundational preclinical claims highlights a critical gap in the evidence. Future research should focus on independent

validation of NSI-189's neurogenic effects in relevant animal models and further exploration of its pro-cognitive properties. Such studies are essential to fully understand the therapeutic potential and mechanistic underpinnings of this unique compound.

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## References

- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 9. New Antidepressant Stimulates Neuron Growth - Gateway Psychiatric [gatewaypsychiatric.com]
- 10. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Bromodeoxyuridine (BrdU) labeling and immunohistochemical detection in adult zebrafish brain [protocols.io]

- 13. Immunohistochemistry Techniques to Analyze Cellular Proliferation and Neurogenesis in Rats using the Thymidine Analog BrdU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psypost.org [psypost.org]
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